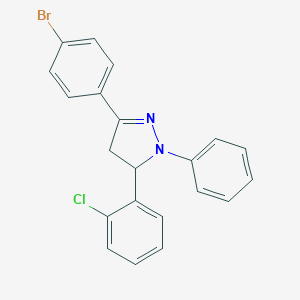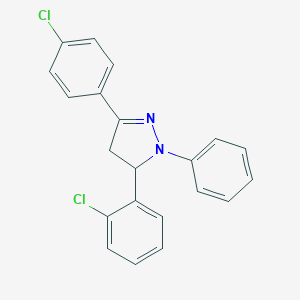![molecular formula C16H10N2O B390983 2-[(3-Phenoxyphenyl)methylidene]propanedinitrile CAS No. 77103-01-6](/img/structure/B390983.png)
2-[(3-Phenoxyphenyl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Phenoxyphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C16H10N2O It is known for its unique structure, which includes a phenoxyphenyl group attached to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenoxyphenyl)methylidene]propanedinitrile typically involves the reaction of 3-phenoxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3-phenoxybenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Reaction Conditions:
Reagents: 3-phenoxybenzaldehyde, malononitrile, base (e.g., piperidine or pyridine)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenoxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
2-[(3-Phenoxyphenyl)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Phenoxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyphenyl group can enhance the compound’s binding affinity to certain targets, while the nitrile groups can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Phenoxyphenyl)methylidene]propanedinitrile
- 2-[(3-Methoxyphenyl)methylidene]propanedinitrile
- 2-[(3-Chlorophenyl)methylidene]propanedinitrile
Uniqueness
2-[(3-Phenoxyphenyl)methylidene]propanedinitrile is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-phenoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-11-14(12-18)9-13-5-4-8-16(10-13)19-15-6-2-1-3-7-15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCNLVKFRGRFFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B390903.png)
![4-(4-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B390905.png)
![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B390908.png)
![5-[(3-Iodobenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B390909.png)
![8-(4-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B390911.png)
![2-Methoxy-6-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B390912.png)

![(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE](/img/structure/B390915.png)
![3-[(2,4-Dinitrophenyl)hydrazono]-5,5',6,6,6',6'-hexamethyl-2,2'-bis(bicyclo[2.2.1]heptan-2-ylidene)](/img/structure/B390916.png)
![5-{[(5-{5-Nitro-2-methylphenyl}-2-furyl)methylene]amino}-2-(4-methoxyphenyl)-1,3-benzoxazole](/img/structure/B390917.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-diethylaniline](/img/structure/B390919.png)
![5-[4-(diethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B390920.png)
![2-Bromo-4-nitro-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390923.png)
